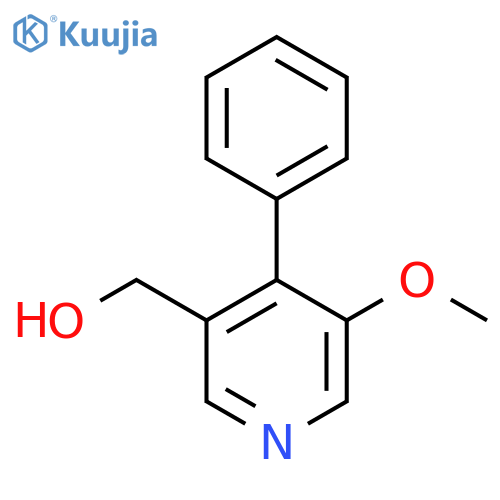Cas no 1806474-90-7 (3-Methoxy-4-phenylpyridine-5-methanol)

1806474-90-7 structure
商品名:3-Methoxy-4-phenylpyridine-5-methanol
CAS番号:1806474-90-7
MF:C13H13NO2
メガワット:215.247823476791
CID:4906454
3-Methoxy-4-phenylpyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-4-phenylpyridine-5-methanol
-
- インチ: 1S/C13H13NO2/c1-16-12-8-14-7-11(9-15)13(12)10-5-3-2-4-6-10/h2-8,15H,9H2,1H3
- InChIKey: AORYINGPTROEAI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=CC(CO)=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.4
3-Methoxy-4-phenylpyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005051-1g |
3-Methoxy-4-phenylpyridine-5-methanol |
1806474-90-7 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
| Alichem | A029005051-250mg |
3-Methoxy-4-phenylpyridine-5-methanol |
1806474-90-7 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029005051-500mg |
3-Methoxy-4-phenylpyridine-5-methanol |
1806474-90-7 | 95% | 500mg |
$1,802.95 | 2022-03-31 |
3-Methoxy-4-phenylpyridine-5-methanol 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1806474-90-7 (3-Methoxy-4-phenylpyridine-5-methanol) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 152840-81-8(Valine-1-13C (9CI))
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
